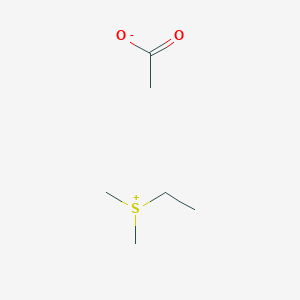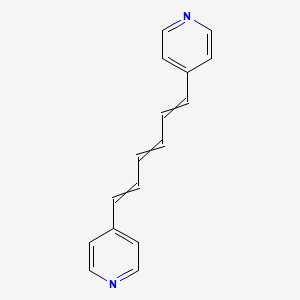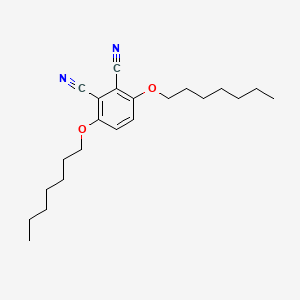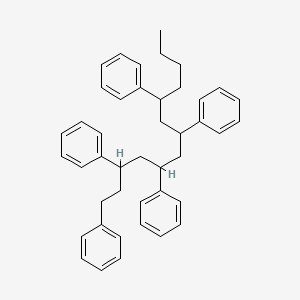
1,1',1'',1''',1''''-(Tridecane-1,3,5,7,9-pentayl)pentabenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene is a complex organic compound characterized by a tridecane backbone with five benzene rings attached at various positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene with tridecane derivatives under acidic conditions. The reaction conditions often require a strong Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogenation or nitration can introduce new substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated benzene compounds.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of multiple benzene rings on the physical and chemical properties of organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene exerts its effects is largely dependent on its interactions with other molecules. The benzene rings can participate in π-π stacking interactions, while the tridecane backbone provides hydrophobic interactions. These combined effects can influence the compound’s binding affinity and specificity for various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tridecane: A simpler alkane with the formula C13H28, lacking the benzene rings.
1-Phenyltridecane: A compound with a single benzene ring attached to the tridecane backbone.
Tricyclo[3.3.1.1(3,7)]decane, 1-phenyl-: A compound with a more complex ring structure and a single benzene ring.
Uniqueness
1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene is unique due to the presence of multiple benzene rings attached to a single tridecane backbone. This structure imparts distinct physical and chemical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
114154-04-0 |
|---|---|
Molekularformel |
C43H48 |
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
1,3,7,9-tetraphenyltridecan-5-ylbenzene |
InChI |
InChI=1S/C43H48/c1-2-3-21-40(36-22-11-5-12-23-36)32-42(38-26-15-7-16-27-38)34-43(39-28-17-8-18-29-39)33-41(37-24-13-6-14-25-37)31-30-35-19-9-4-10-20-35/h4-20,22-29,40-43H,2-3,21,30-34H2,1H3 |
InChI-Schlüssel |
DSEMJVHUYUHBRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(CC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



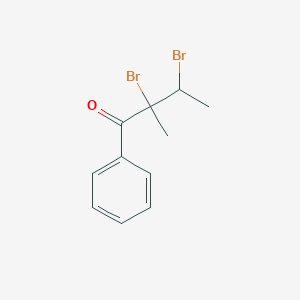
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
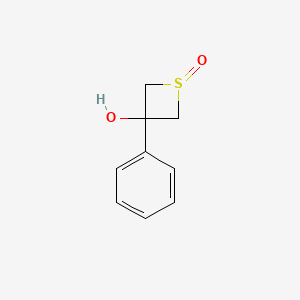
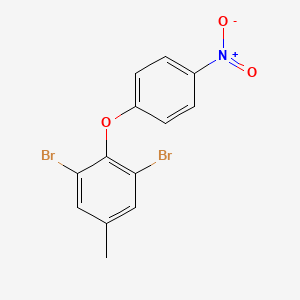
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
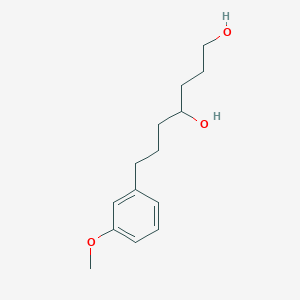

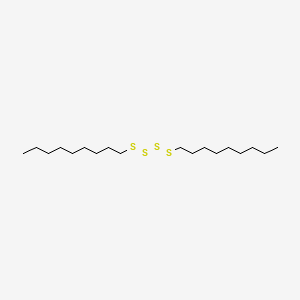
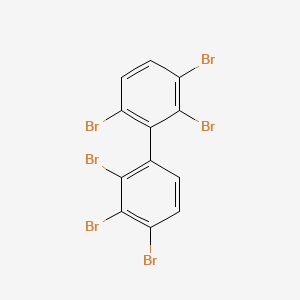
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
